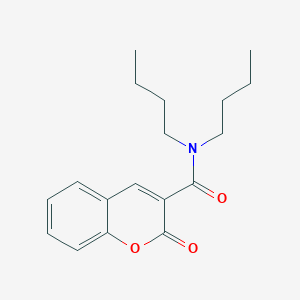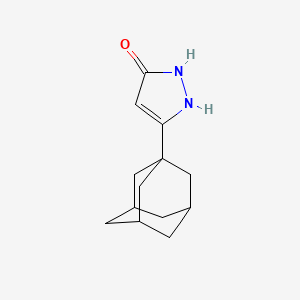
N-(3,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.152477885 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Urea Derivatives Isolation and Structural Elucidation
Researchers isolated four urea derivatives from the roots of Pentadiplandra brazzeana, utilizing spectroscopic techniques for structural elucidation. Among these, N-Benzyl-N'-(4-methoxybenzyl)urea was identified as a new compound, marking a significant discovery in natural product chemistry. This research underscores the potential of urea derivatives in the development of new chemical entities from natural sources (Tsopmo et al., 1999).
Glycogen Synthase Kinase 3β Inhibition
N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea is highlighted as a derivative of AR-A014418, a known inhibitor of glycogen synthase kinase 3β (GSK-3β). This compound's molecular structure facilitates the formation of one-dimensional chains via hydrogen bonds, showcasing its potential in medicinal chemistry for the development of novel inhibitors targeting GSK-3β, a critical enzyme implicated in various diseases (Lough et al., 2010).
Synthetic Applications and Chemical Reactions
The directed lithiation of N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases its utility in synthetic chemistry. This process involves double lithiation at specific positions, allowing for high-yield production of substituted products. Such synthetic strategies are vital for the development of complex organic molecules and have broad applications in pharmaceuticals and materials science (Smith et al., 2013).
Deuterium-Labeled Compound Synthesis for Pharmacokinetics
The synthesis of deuterium-labeled AR-A014418, a potent compound against cancer, pain, and neurodegenerative disorders, exemplifies the application of N-(3,4-dimethylphenyl)-N'-(4-methoxybenzyl)urea in pharmacokinetic studies. This work demonstrates the importance of stable isotope labeling in drug development, facilitating accurate measurement of drug absorption and distribution (Liang et al., 2020).
Cocondensation Reactions for Polymer Synthesis
Research on the cocondensation of urea with methylolphenols under acidic conditions has led to the synthesis of novel polymers. This study provides insight into the reactivity of urea derivatives in polymer chemistry, offering pathways to design and synthesize materials with tailored properties (Tomita & Hse, 1992).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-4-7-15(10-13(12)2)19-17(20)18-11-14-5-8-16(21-3)9-6-14/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASBZPWRFJFGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(4-benzhydrylpiperazin-1-yl)-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B5500089.png)
![6-(1,3-benzodioxol-5-ylmethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5500100.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)

![4-{4-[(4-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5500111.png)


![ETHYL 1-[(E)-3-(3-NITROPHENYL)-2-PROPENOYL]-3-PIPERIDINECARBOXYLATE](/img/structure/B5500135.png)
![N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5500145.png)
![2-{4-[(FURAN-2-YL)METHYL]PIPERAZIN-1-YL}-N-(13-THIAZOL-2-YL)ACETAMIDE](/img/structure/B5500152.png)
![2-(4-fluorophenyl)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500154.png)
![N-(2-methoxyethyl)-1-methyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-benzimidazol-2-amine](/img/structure/B5500161.png)

![N-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B5500179.png)
